1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol is a fluorinated organic compound known for its high polarity and unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its ability to facilitate specific reactions and its stability under various conditions.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. .
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent in solution-phase peptide chemistry and facilitates Friedel–Crafts-type reactions.
Biology: The compound’s high polarity and ionizing power make it useful in various biological assays and experiments.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol involves its high polarity and strong hydrogen-bond donation ability. These properties enable it to act as a catalyst or promoter in various chemical reactions, such as the Friedel–Crafts reaction . The compound’s molecular targets and pathways involve interactions with specific functional groups and molecules, facilitating the desired chemical transformations.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-{6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}propan-2-ol can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its high polarity and use in similar chemical reactions.
1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Another fluorinated alcohol with similar properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other fluorinated alcohols.
Properties
Molecular Formula |
C14H8F6N2OS |
---|---|
Molecular Weight |
366.28 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C14H8F6N2OS/c15-13(16,17)12(23,14(18,19)20)10-7-22-6-9(21-11(22)24-10)8-4-2-1-3-5-8/h1-7,23H |
InChI Key |
UZQFDGDFJGTFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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